Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of piperazine and pyrimidine, which are both important structures in medicinal chemistry. Piperazine derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects . Pyrimidine derivatives also have a broad spectrum of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the pyrimidine ring, and the attachment of various functional groups. Unfortunately, without specific references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several rings and functional groups. The presence of the piperazine and pyrimidine rings would likely contribute to its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and stability would be influenced by the functional groups present and the overall shape of the molecule .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Researchers have synthesized novel heterocyclic compounds, such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties. These compounds, including those similar in structure to Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate, were evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showing significant potential as COX-2 selective inhibitors with promising analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Impurity Profile Determination
In another study focused on a structurally related compound, the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate was determined using liquid chromatography-mass spectrometry. This research contributes to the quality control and development of pharmaceuticals by identifying byproducts occurring during synthesis and scale-up, highlighting the importance of analyzing the impurity profile in drug development (Thomasberger, Engel, & Feige, 1999).
Antimicrobial Activity Evaluation
Further research into 1,2,4-triazol-3-one derivatives, which share a structural motif with Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate, demonstrated their potential in antimicrobial applications. These derivatives were synthesized and exhibited good activity against test microorganisms compared to ampicillin, indicating their potential as antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Serotonergic Neurotransmission Study
The compound has also been implicated in studies related to serotonergic neurotransmission. Specifically, derivatives of Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate have been investigated for their effects on serotonin receptors, contributing to our understanding of neurological processes and the potential development of novel therapeutics for neuropsychiatric disorders (Craven, Grahame-Smith, & Newberry, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-3-31-22(29)25-10-8-24(9-11-25)18(27)14-33-21-23-17-7-12-32-19(17)20(28)26(21)15-5-4-6-16(13-15)30-2/h4-6,13H,3,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTZTXWABZHBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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